molecular formula C8H15N3O2 B13638738 2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13638738
M. Wt: 185.22 g/mol
InChI Key: MMFLKUXMCAUBRC-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-(2-methoxyethyl)-1H-pyrazole with an appropriate amino-ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-(2-hydroxyethyl)-1h-pyrazol-1-yl)ethan-1-ol
  • 2-(5-Amino-3-(2-ethoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol

Uniqueness

2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

2-[5-amino-3-(2-methoxyethyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C8H15N3O2/c1-13-5-2-7-6-8(9)11(10-7)3-4-12/h6,12H,2-5,9H2,1H3

InChI Key

MMFLKUXMCAUBRC-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NN(C(=C1)N)CCO

Origin of Product

United States

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